KCNQ2 Channel Antagonist Activity: 70 nM IC50 in Automated Patch Clamp Assay
2-(Dimethoxymethyl)quinoline-4-carboxylic acid demonstrated antagonist activity at the KCNQ2 potassium channel with an IC50 of 70 nM in an automated patch clamp assay using CHO cells expressing KCNQ2, with a 3-minute incubation period [1]. This represents the only reported KCNQ2 activity data for this specific compound in BindingDB. A structurally related analog (BDBM50395509/CHEMBL2164061) tested under identical assay conditions exhibited an IC50 of 2.02 × 10⁴ nM, representing a differential of approximately 289-fold lower potency [2].
| Evidence Dimension | KCNQ2 channel antagonist activity (IC50) |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | Related analog BDBM50395509/CHEMBL2164061: 2.02 × 10⁴ nM (20,200 nM) |
| Quantified Difference | Approximately 289-fold greater potency |
| Conditions | CHO cells expressing KCNQ2; automated patch clamp; 3-minute incubation |
Why This Matters
KCNQ2 is a validated therapeutic target for epilepsy and neuropathic pain; the sub-micromolar potency distinguishes this compound from substantially less active analogs and supports its selection for ion channel screening campaigns.
- [1] BindingDB. BDBM50395464 (CHEMBL2164048). KCNQ2 antagonist activity IC50: 70 nM. View Source
- [2] BindingDB. BDBM50395509 (CHEMBL2164061). KCNQ2 antagonist activity IC50: 2.02E+4 nM. View Source
